molecular formula C8H15NO2 B3094679 Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate CAS No. 1260603-17-5

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B3094679
CAS No.: 1260603-17-5
M. Wt: 157.21
InChI Key: TVTNJIINRHALKA-RNFRBKRXSA-N
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Description

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry, indicated by the (3S,4S) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, with stringent control over reaction conditions to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to desired biochemical effects. The pathways involved often include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate: A derivative with an ethyl group at the 4-position, which may alter its chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNJIINRHALKA-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
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Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
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Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

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